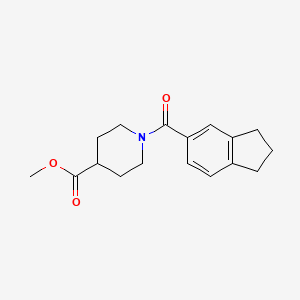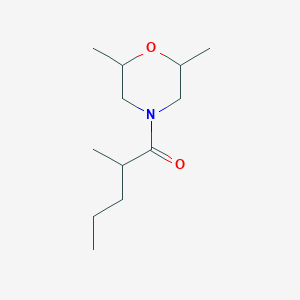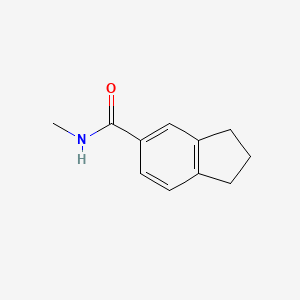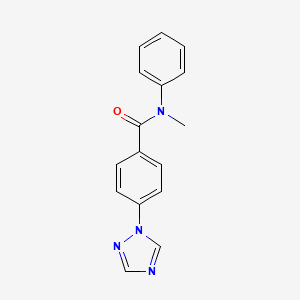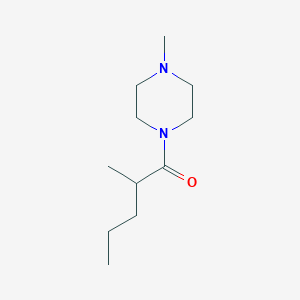
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential to treat various types of cancer, including lung, breast, and head and neck cancers.
Wirkmechanismus
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. It has also been shown to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a useful tool for studying the role of EGFR in cancer development and progression, and has been used extensively in preclinical studies to evaluate the efficacy of other cancer therapies. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the evaluation of combination therapies with other cancer drugs, and the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the development of novel drug delivery systems for (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs may enhance their efficacy and reduce their toxicity in vivo.
Synthesemethoden
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloropyridine-2-carboxylic acid with 3,4-dihydro-2H-quinolin-1-one in the presence of a coupling agent, such as DCC or DIC. The resulting intermediate can then be treated with a suitable reagent, such as thionyl chloride, to form (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used in preclinical studies to evaluate the efficacy of other cancer therapies.
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRBCICJXJMKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
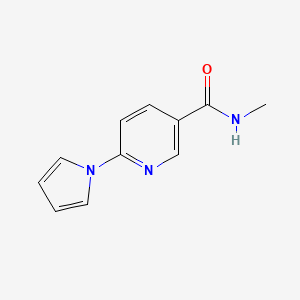
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)

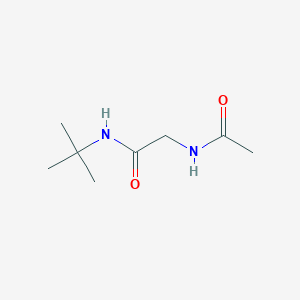

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
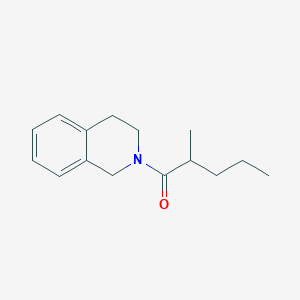
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
